Tin(II) stearate

Description

The exact mass of the compound Tin distearate, pure is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tin(II) stearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin(II) stearate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCFYXLDTSNTGP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220222 | |

| Record name | Tin distearate, pure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-59-8 | |

| Record name | Tin distearate, pure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin distearate, pure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of tin distearate

An In-Depth Technical Guide to the Physical and Chemical Properties of Tin (II) Distearate

Introduction: Defining Tin Distearate

Tin distearate, a metal-organic compound, is broadly classified as a metallic soap—a metal derivative of a long-chain fatty acid.[1][2] However, the term "tin stearate" can be ambiguous. The tin center can exist in two primary oxidation states, Sn(II) (stannous) and Sn(IV) (stannic), and can coordinate with one or two stearate ligands.[3] This guide will focus on the most commercially significant and researched form: tin(II) distearate , also known as stannous stearate.[1][4] Its molecular structure consists of a central tin(II) ion coordinated to two stearate anions.

This compound's unique properties, stemming from its long hydrocarbon chains and metallic core, make it a valuable material in various industries, including plastics, rubber, and pharmaceuticals, where it functions as a stabilizer, lubricant, and catalyst.[1] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation, stability testing, and predicting its behavior in complex systems.

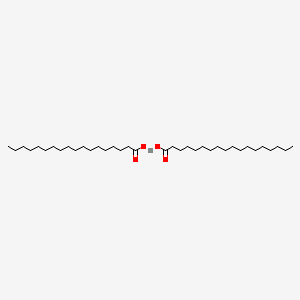

Caption: Simplified representation of Tin(II) Distearate coordination.

Part 1: Physical Properties

The physical characteristics of tin(II) distearate are fundamental to its handling, processing, and application. These properties are largely dictated by the long, nonpolar alkyl chains of the stearate ligands.

General Appearance and Morphology

Tin(II) distearate is typically an off-white to tan or pale cream-yellowish solid, often supplied as a powder or coarse crystals.[1]

Molecular and Thermal Properties

A summary of the key physical and thermal data is presented below. It is crucial to note that some properties, such as the melting point, have conflicting reports in the public domain. This variability can arise from differences in sample purity, isomeric forms of the stearate used, or the specific analytical method employed.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₇₀O₄Sn | [1][4] |

| Molecular Weight | 685.65 g/mol | [1][4] |

| CAS Number | 6994-59-8 | [4] |

| Appearance | Off-white to tan solid powder/crystals | [1] |

| Melting Point | Data is not definitively available for the distearate. One source cites ~90 °C for a related compound. | [2] |

| Density | Data is not definitively available for the distearate. One source cites ~1.05 g/cm³ for a related compound. | [2] |

Solubility Profile

The solubility of a compound is critical for drug development, especially in formulation and delivery systems. The dual nature of tin(II) distearate—a polar metallic core and nonpolar hydrocarbon tails—governs its solubility.

-

Aqueous Solubility: It is classified as insoluble in water.[1][2][4] This is an expected outcome due to the hydrophobic nature of the two C17H35 alkyl chains, which dominate the molecule's character.

-

Organic Solubility: It is generally soluble in organic solvents.[1] While extensive quantitative data is limited, its solubility is expected to be higher in nonpolar or weakly polar organic solvents like heptane, hexane, or trichloroethylene, similar to its parent molecule, stearic acid.[5][6]

Part 2: Chemical Properties and Reactivity

The chemistry of tin(II) distearate is centered around the tin(II) ion and the carboxylate functional groups.

Stability

Under standard ambient conditions, tin(II) distearate is a stable compound.[3] However, its stability is influenced by several factors:

-

Oxidative Stability: The Sn(II) center is susceptible to oxidation to the more stable Sn(IV) state, particularly in the presence of atmospheric oxygen over time.[7] For this reason, solutions of tin(II) salts are often stabilized with the addition of metallic tin.[7]

-

Thermal Stability: As an organometallic salt, it will decompose at elevated temperatures. The decomposition process typically involves the breakdown of the organic portion of the molecule, ultimately yielding tin oxides.[8][9] The precise decomposition temperature and products are best determined by thermogravimetric analysis (TGA).

Key Reactions

-

Hydrolysis: Like many metal salts of weak acids, tin(II) distearate is susceptible to hydrolysis. In the presence of water, particularly under neutral or basic conditions, the stearate ligand can be displaced, leading to the formation of tin(II) hydroxides or oxides.[9][10] To maintain the integrity of tin(II) compounds in aqueous solutions, acidification is often necessary.[7]

-

Reaction with Strong Acids: It will react with strong acids like hydrochloric acid (HCl) to protonate the stearate anion, forming stearic acid and the corresponding tin(II) salt (e.g., tin(II) chloride).[2]

-

Ligand Exchange: The stearate ligands can be exchanged with other coordinating species, a common reaction for organotin compounds.[11]

Caption: Major chemical reactions involving Tin(II) Distearate.

Part 3: Analytical Characterization Protocols

For any application, particularly in pharmaceuticals, robust analytical characterization is non-negotiable. The following protocols provide a framework for assessing the identity, purity, and thermal properties of tin(II) distearate.

Protocol: Thermal Analysis by DSC and TGA

Objective: To determine the melting point, thermal transitions, and thermal decomposition profile of tin(II) distearate.

Causality: Differential Scanning Calorimetry (DSC) is the gold standard for identifying first-order transitions like melting, providing critical information for processing and formulation. Thermogravimetric Analysis (TGA) is essential for understanding the material's thermal stability and decomposition kinetics, which is vital for assessing shelf-life and degradation pathways.[8] Using an inert atmosphere (N₂) allows for the study of the inherent thermal stability, preventing oxidative side reactions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of tin(II) distearate powder into a standard aluminum TGA/DSC pan.

-

Instrument Setup (TGA):

-

Place the sample in the TGA furnace.

-

Purge with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from 30 °C to 600 °C at a constant ramp rate of 10 °C/min.

-

-

Instrument Setup (DSC):

-

Place the sample pan (hermetically sealed) and an empty reference pan into the DSC cell.

-

Purge with nitrogen gas at 50 mL/min.

-

Equilibrate at 25 °C.

-

Heat from 25 °C to 200 °C at 10 °C/min.

-

-

Data Analysis:

-

TGA: Analyze the resulting weight vs. temperature curve. Identify the onset temperature of decomposition and the temperature of maximum weight loss. The final residual mass should correspond to the theoretical mass of tin oxide (SnO or SnO₂).

-

DSC: Analyze the heat flow vs. temperature curve. The endothermic peak corresponds to the melting transition. Report the onset and peak temperatures.

-

Protocol: Structural Verification by FTIR Spectroscopy

Objective: To confirm the presence of key functional groups and verify the coordination of the stearate ligand to the tin center.

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the chemical bonds within a molecule. For tin(II) distearate, we expect to see characteristic absorptions for the long alkyl chains (C-H stretches) and the carboxylate group (C=O stretch). The exact frequency of the carboxylate stretch, compared to that of free stearic acid, provides definitive evidence of salt formation and can offer insights into the coordination geometry.

Methodology:

-

Sample Preparation: Prepare a KBr pellet. Mix ~1 mg of tin(II) distearate with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar and press into a transparent pellet using a hydraulic press.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹).

-

Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the strong C-H stretching vibrations from the alkyl chains between 2850-2960 cm⁻¹.

-

Locate the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). These typically appear in the 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively.

-

Compare the spectrum to that of pure stearic acid. The absence of the broad O-H stretch (2500-3300 cm⁻¹) and the carbonyl C=O stretch of the carboxylic acid (~1700 cm⁻¹) confirms the formation of the tin salt.

-

Caption: Standard workflow for physicochemical characterization.

Part 4: Applications and Relevance in Drug Development

While tin(II) distearate is widely used as a PVC heat stabilizer and lubricant in the plastics industry[1], its properties are also relevant to pharmaceutical sciences.

-

Excipient in Topical Formulations: Its lubricating and emollient properties make it a candidate for use in creams and ointments as a thickening or film-forming agent.[2]

-

Tablet Manufacturing: As a metallic stearate, it can function as a lubricant in tablet production, preventing the formulation from sticking to the punches and dies of the tablet press.

-

Precursor for Nanomaterials: Tin compounds can serve as precursors for synthesizing tin oxide (SnO₂) nanomaterials, which have applications in photocatalysis and sensors.[1]

Part 5: Safety and Handling

Tin(II) distearate is classified as a skin, eye, and respiratory irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. If significant dust is generated, respiratory protection is advised.[4]

Exposure limits have been set by regulatory bodies:

-

ACGIH TWA: 0.1 mg/m³

-

NIOSH TWA: 0.1 mg/m³[4]

References

-

Grokipedia. (n.d.). Tin(II) stearate. Retrieved from [Link]

-

ChemBK. (n.d.). TIN(II) STEARATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(II) stearate. Retrieved from [Link]

-

AZoM. (2013). Tin (Sn) - Properties, Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubilities of Stearic Acid in Organic Solvents and in Azeotropic Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

SpringerLink. (2005). Thermal treatment on tin(II/IV) oxalate, EDTA and sodium inositol-hexaphospate. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Decomposition reaction of tin(II) nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Stearic Acid in Organic Solvents and in Azeotropic Solvent Mixtures. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1987). Hydrolysis of tin(II) fluoride and crystal structure of Sn4OF6. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of bis(dimethylamido)tin to tin (II) oxyhydroxide and its selective transformation into tin (II) or tin (IV) oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 3. Tin stearate | 7637-13-0 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis of tin(II) fluoride and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. gelest.com [gelest.com]

Unveiling the Solid State: A Technical Guide to Stannous Stearate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Stannous stearate, a metallic soap with the chemical formula Sn(C₁₈H₃₅O₂)₂, serves as a critical excipient in pharmaceutical formulations and as a stabilizer and lubricant in various industrial applications.[1][2] Despite its widespread use, a comprehensive, publicly available analysis of its crystal structure remains elusive. This technical guide provides a robust framework for the systematic analysis of stannous stearate's solid-state properties. By integrating principles of crystallography with established analytical techniques, this document equips researchers with the necessary protocols to elucidate the crystalline and amorphous characteristics of stannous stearate. This guide will delve into the theoretical underpinnings and practical methodologies for X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) – a multi-technique approach essential for a thorough characterization.

Introduction: The Imperative of Solid-State Characterization

The crystalline structure of an active pharmaceutical ingredient (API) or an excipient profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. For stannous stearate, variations in its crystal lattice, a phenomenon known as polymorphism, can impact its functionality as a lubricant and its stability within a drug product. Therefore, a definitive analysis of its crystal structure is not merely an academic exercise but a crucial step in ensuring product quality and performance.

While a definitive single-crystal structure of stannous stearate is not yet reported in open literature, its nature as a metal stearate suggests a lamellar structure.[3][4] In this arrangement, the tin (Sn²⁺) ions form layers coordinated to the carboxylate head groups of the stearate molecules, with the long hydrocarbon tails extending outwards. These tails then interact via van der Waals forces, creating a layered, soap-like structure. The potential for different packing arrangements of these layers gives rise to the possibility of polymorphism.

This guide provides the experimental blueprint to investigate and characterize these structural attributes.

Synthesis of Stannous Stearate: A Prerequisite for Analysis

A well-defined and reproducible synthesis protocol is the foundation of any material characterization study. Two primary methods for synthesizing stannous stearate are prevalent: the direct reaction method and the metathesis (or precipitation) method.[1][5]

Direct Reaction Method

This method involves the reaction of elemental tin with stearic acid.[6]

Protocol:

-

Reactant Charging: In a reaction vessel equipped with a stirrer and an air or oxygen inlet, charge with tin metal (powder or shot), stearic acid, and a promoter such as 4-tert-butylcatechol.[6]

-

Heating and Aeration: Heat the mixture to approximately 80°C while introducing a controlled flow of air or oxygen.[1]

-

Reaction Progression: Gradually increase the temperature to 140-160°C.[7] The reaction progress can be monitored by titrating for the stannous tin content.

-

Purification: Once the desired conversion is achieved, the hot mixture is filtered to remove unreacted tin. The resulting stannous stearate is then cooled and collected.

Metathesis (Precipitation) Method

This aqueous-based method relies on a double displacement reaction.[5]

Protocol:

-

Saponification: Prepare a solution of sodium stearate by reacting stearic acid with a stoichiometric amount of sodium hydroxide in water at 85-95°C.[1]

-

Precipitation: In a separate vessel, prepare an acidic aqueous solution of a soluble tin(II) salt, such as stannous chloride (SnCl₂).

-

Reaction: Slowly add the stannous chloride solution to the sodium stearate solution with vigorous stirring. Stannous stearate will precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with water to remove any soluble byproducts, and then dried.

The choice of synthesis method can influence the resulting crystal form and purity of the stannous stearate. Therefore, it is crucial to document the synthesis route as part of the material's characterization profile.

Analytical Techniques for Crystal Structure Elucidation

A multi-pronged analytical approach is essential for a comprehensive understanding of the solid-state properties of stannous stearate.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystal

Experimental Protocol:

-

Sample Preparation: Gently grind the stannous stearate sample to a fine, homogeneous powder using a mortar and pestle.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A broad range, for instance, 2° to 50°, is recommended to capture both low-angle reflections characteristic of lamellar structures and higher-angle reflections.

-

Scan Speed/Step Size: A slow scan speed (e.g., 1°/min) or a small step size (e.g., 0.02°) with a sufficient dwell time per step is crucial for obtaining high-resolution data.

-

-

Data Analysis:

-

Phase Identification: The resulting diffractogram should be compared against databases (e.g., the Powder Diffraction File™) to check for known phases. Given the lack of data for stannous stearate, the initial analysis will focus on identifying the key diffraction peaks.

-

Polymorph Screening: Different batches of stannous stearate, synthesized under varying conditions, should be analyzed to screen for potential polymorphs, which would manifest as different diffraction patterns.

-

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and solid-solid phase transitions.[9][10] This is a powerful tool for identifying and characterizing polymorphs, which often exhibit different melting points and transition temperatures.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the stannous stearate sample into an aluminum DSC pan.

-

Instrument Setup:

-

Temperature Program:

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.

-

Reheat the sample to confirm the thermal behavior.

-

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation.

-

-

Data Analysis:

-

Melting Point (Tₘ): The endothermic peak in the heating curve corresponds to the melting of the sample.

-

Enthalpy of Fusion (ΔHբ): The area under the melting peak provides the enthalpy of fusion.

-

Crystallization Temperature (T꜀): The exothermic peak in the cooling curve indicates the crystallization temperature.

-

Polymorphic Transitions: The presence of any additional endothermic or exothermic peaks before the melting point may indicate a solid-solid phase transition between different polymorphs.

-

Table 1: Hypothetical DSC Data for Two Polymorphs of Stannous Stearate

| Parameter | Polymorph A | Polymorph B |

| Melting Point (Tₘ) | ~150°C | ~165°C |

| Enthalpy of Fusion (ΔHբ) | Lower | Higher |

| Polymorphic Transition | None | Endotherm at ~120°C |

Fourier-Transform Infrared Spectroscopy (FTIR): A Molecular Vibrational Probe

FTIR spectroscopy provides information about the chemical bonding and functional groups within a molecule. For stannous stearate, FTIR is particularly useful for confirming the formation of the carboxylate salt and for probing the coordination environment of the tin ion.[1]

The key vibrational bands of interest are the asymmetric and symmetric stretching modes of the carboxylate group (COO⁻). The positions of these bands are sensitive to the nature of the metal-carboxylate coordination.[11]

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the stannous stearate sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place the powder sample directly onto the ATR crystal.

-

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis:

-

Disappearance of Carboxylic Acid Band: The broad O-H stretching band of stearic acid (around 3000 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹) should be absent in the spectrum of stannous stearate.

-

Appearance of Carboxylate Bands: The appearance of strong bands corresponding to the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically in the ranges of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively, confirms salt formation.[11]

-

Coordination Analysis: The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐ - νₛ) can provide insights into the coordination mode of the carboxylate group (ionic, unidentate, bidentate, or bridging).

-

Table 2: Characteristic FTIR Bands for Stearic Acid and Stannous Stearate

| Functional Group | Vibration Mode | Stearic Acid (cm⁻¹) | Stannous Stearate (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3000 (broad) | Absent |

| Carbonyl | C=O stretch | ~1700 | Absent |

| Carboxylate | Asymmetric stretch (νₐ) | - | ~1540-1650 |

| Carboxylate | Symmetric stretch (νₛ) | - | ~1360-1450 |

Integrated Approach to Structural Elucidation

The true power of this analytical suite lies in the integration of the data from each technique.

The workflow begins with the synthesis of stannous stearate, followed by parallel analysis using PXRD, DSC, and FTIR. The data from these techniques are then integrated to build a comprehensive understanding of the material's solid-state properties and to propose a hypothetical structural model. For instance, a new polymorph identified by PXRD should exhibit a distinct thermal profile in DSC and may show subtle shifts in the FTIR spectrum.

Conclusion and Future Directions

While a definitive crystal structure of stannous stearate awaits elucidation via single-crystal X-ray diffraction, the methodologies outlined in this guide provide a robust framework for its comprehensive solid-state characterization. By systematically applying PXRD, DSC, and FTIR, researchers can identify and characterize different crystalline forms, understand their thermal behavior, and gain insights into the molecular structure. This knowledge is paramount for controlling the quality and performance of stannous stearate in pharmaceutical and industrial applications. Future work should focus on growing single crystals of stannous stearate to enable a definitive structural determination, which would provide the ultimate validation for the insights gained through the techniques described herein.

References

-

American Elements. Tin(II) Stearate. Available from: [Link]

- Google Patents. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides.

-

Grokipedia. Tin(II) stearate. Available from: [Link]

-

Wikipedia. Tin(II) stearate. Available from: [Link]

-

Goldstab. An Basic Overview to Metallic Stearates. Available from: [Link]

-

Dalal Institute. Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Available from: [Link]

-

NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key?. Available from: [Link]

-

Baerlocher. Metallic Stearates. Available from: [Link]

-

ResearchGate. The effect of the divalent metal on the intercalation capacity of stearate anions into layered double hydroxide nanolayers | Request PDF. Available from: [Link]

-

The Metropolitan Museum of Art. Investigating the Formation and Structure of Lead Soaps in Traditional Oil Paintings. Available from: [Link]

-

ResearchGate. FT-IR spectra of the stearic acid (black) and indium–tin stearate... Available from: [Link]

-

ResearchGate. X-ray powder diffraction data for selected metal soaps. Available from: [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. Available from: [Link]

-

Ataman Kimya. STANNOUS OCATATE. Available from: [Link]

-

University of Pretoria. Thermal characterisation of metal stearate lubricant mixtures for polymer compounding applications. Available from: [Link]

-

KIK-IRPA. The crystallization of metal soaps and fatty acids in oil paint model systems. Available from: [Link]

-

PMC Crystal. Metallic Stearates. Available from: [Link]

- Google Patents. CN103601632B - Synthetic method for stannous stearate.

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]

- Google Patents. CN1837176A - The preparation method of metal stearate.

-

European Patent Office. DIRECT SYNTHESIS OF TIN (II) CARBOXYLATES AND TIN (IV) CARBOXYLATES FROM ELEMENTAL TIN OR TIN OXIDES. Available from: [Link]

-

PubMed. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Available from: [Link]

-

ResearchGate. Chemical structures of metal carboxylates (adapted from). Available from: [Link]

-

Linseis. Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. Available from: [Link]

-

Journal of the Chemical Society, Dalton Transactions. Synthesis and characterisation of tin(II) and tin(IV) citrates. Available from: [Link]

-

Baerlocher GmbH. Metallic Stearates. Available from: [Link]

-

ScienceDirect. Infrared spectroscopy of metal carboxylates: I. Determination of free acid in solution. Available from: [Link]

-

Research India Publications. Synthesis, Characterization of Tin Oxide (SnO) Nanoparticles via Autoclave synthesis protocol for H2 sensing. Available from: [Link]

-

Mettler Toledo. Simultaneous Thermal Analyzer (STA/TGA-DSC). Available from: [Link]

-

National Institute of Standards and Technology. NIST, Collaborators Uncover New Details on the Formation of 'Metal Soaps' in Oil Paint Hindering the Conservation of Artworks. Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available from: [Link]

-

Ataman Kimya. STANNOUS OCTOATE. Available from: [Link]

-

UNT Digital Library. Standard X-ray Diffraction Powder Patterns. Available from: [Link]

-

National Institutes of Health. Insight into the effects of moisture and layer build-up on the formation of lead soaps using micro-ATR-FTIR spectroscopic imaging of complex painted stratigraphies. Available from: [Link]

-

ResearchGate. (PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Available from: [Link]

-

UNT Digital Library. Standard X-ray Diffraction Powder Patterns. Available from: [Link]

Sources

- 1. Tin stearate | 7637-13-0 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

- 4. akrochem.com [akrochem.com]

- 5. CN103601632B - Synthetic method for stannous stearate - Google Patents [patents.google.com]

- 6. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. baerlocher.com [baerlocher.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to Tin(II) Stearate: Properties, Synthesis, and Applications in Research and Development

This guide provides a comprehensive technical overview of Tin(II) stearate, a versatile metal-organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on the scientific principles that underpin its utility.

Core Identification and Chemical Profile

Tin(II) stearate, also known as stannous stearate, is a metallic soap, meaning it is a metal derivative of a fatty acid. The most commonly encountered form is Tin(II) distearate, where one tin(II) ion is coordinated to two stearate anions.[1] It is crucial to distinguish this from the monostearate, as their properties differ. For the purpose of this guide, "Tin(II) stearate" will refer to the more prevalent distearate form.

A clear and unambiguous identification of a chemical compound is paramount in any research and development setting. The following table summarizes the key identifiers for Tin(II) stearate.

| Identifier | Value |

| CAS Number | 6994-59-8[2] |

| IUPAC Name | tin(2+);octadecanoate[3] |

| Synonyms | Stannous stearate, Tin distearate, Stannous octadecanoate[1][2] |

| Chemical Formula | C₃₆H₇₀O₄Sn[1] |

| Molecular Weight | 685.65 g/mol [1] |

| InChI | InChI=1S/2C18H36O2.Sn/c21-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h22-17H2,1H3,(H,19,20);/q;;+2/p-2[3] |

| InChIKey | CYCFYXLDTSNTGP-UHFFFAOYSA-L[3] |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+2][3] |

Physicochemical Properties and Characterization

Tin(II) stearate presents as an off-white to tan solid powder.[1] It is insoluble in water but exhibits solubility in various organic solvents.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Appearance | Off-white to tan powder[1] |

| Melting Point | 90 °C (194 °F; 363 K)[4] |

| Density | 1.05 g/cm³[4] |

| Solubility | Insoluble in water[4] |

The chemical reactivity of Tin(II) stearate is characterized by its reaction with strong acids and bases. For instance, it reacts with hydrochloric acid or sodium hydroxide solution to yield tin(II) chloride or tin(II) chloride hydroxide, respectively.[4]

Analytical Characterization Techniques

A robust characterization of Tin(II) stearate is essential to ensure its purity and suitability for specific applications. The following techniques are commonly employed:

-

Melting Point Determination: The melting point can be accurately determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC). DSC provides a detailed thermogram, with the endothermic peak indicating the melting point.

-

Solubility Analysis: The solubility in relevant organic solvents can be quantified gravimetrically. This involves preparing a saturated solution, separating the undissolved solid, evaporating the solvent from a known volume of the filtrate, and weighing the remaining solute.

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the presence of the stearate carboxylate groups and the absence of free stearic acid.

-

Raman Spectroscopy: Complements FTIR in providing information about the molecular structure.

-

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the solid Tin(II) stearate.[5]

-

Synthesis Methodologies: A Tale of Two Routes

The industrial production of Tin(II) stearate is primarily achieved through two distinct methods: the double decomposition (or precipitation) method and the direct reaction method. The choice of method often depends on the desired purity of the final product and economic considerations.

Double Decomposition Method: A Precipitation Pathway

This widely used method involves a two-step process: the saponification of stearic acid to form a soluble stearate salt, followed by a metathesis reaction with a soluble tin(II) salt to precipitate the desired Tin(II) stearate.[6]

Caption: Workflow for the double decomposition synthesis of Tin(II) stearate.

Experimental Protocol: Double Decomposition Synthesis

-

Saponification of Stearic Acid:

-

Prepare a 1-5 wt% aqueous solution of sodium hydroxide (NaOH).

-

Heat the NaOH solution to 85-95 °C in a reaction vessel equipped with a stirrer.

-

Slowly add stearic acid to the heated solution under continuous stirring.

-

Monitor the pH of the reaction mixture. Continue adding stearic acid until the pH reaches 9-10, indicating the formation of sodium stearate.

-

Maintain the temperature at 85-95 °C and continue stirring for an additional 30-40 minutes to ensure the completion of the saponification reaction.

-

Cool the resulting sodium stearate solution to below 60 °C.[7]

-

-

Metathesis Reaction:

-

Prepare a 5-10 wt% acidic aqueous solution of a soluble tin(II) salt, such as tin(II) chloride (SnCl₂).

-

Add the tin(II) salt solution dropwise to the sodium stearate solution while maintaining continuous stirring.

-

Maintain the reaction temperature at 55-60 °C.

-

After the addition is complete, add cold water to the mixture to reduce its viscosity, bringing the temperature down to 45-50 °C.

-

Continue stirring to ensure the metathesis reaction goes to completion.[7]

-

-

Product Isolation and Purification:

-

Collect the precipitated Tin(II) stearate by centrifugation.

-

Wash the collected solid with water to remove any soluble impurities.

-

Dry the purified Tin(II) stearate to obtain the final product.[7]

-

Direct Reaction Method: A More Direct Approach

This method involves the direct reaction of tin metal or tin oxide with stearic acid at elevated temperatures.[1][8] This route avoids the use of chloride-based intermediates, potentially leading to a product with lower levels of ionic impurities.[8]

Experimental Protocol: Direct Synthesis from Tin Metal

-

Reaction Setup:

-

Charge a one-liter reactor with 130 grams of tin shot, 20 grams of tin powder, 330 grams of stearic acid, and 5 grams of a promoter such as 4-tert-butylcatechol.[1]

-

-

Oxidation Step:

-

Heat the reaction mixture to 80 °C.

-

Introduce a stream of air into the mixture.

-

Gradually increase the temperature to 140 °C.[1]

-

-

Reduction Step:

-

Once the desired tin content is reached (e.g., 13.4% stannous tin and 17.6% total tin), replace the air supply with an inert gas like nitrogen.

-

Increase the temperature to 160 °C and maintain for approximately two hours to increase the proportion of stannous tin.[1]

-

-

Product Isolation:

-

Decant the molten product to separate it from any unreacted tin metal.

-

Filter the hot liquid to remove any remaining solid impurities.

-

The filtered product is the final Tin(II) stearate.[1]

-

Key Applications in Science and Industry

The unique physicochemical properties of Tin(II) stearate make it a valuable additive in a range of industrial and research applications.

Polymer and Plastics Industry: A Stabilizing and Lubricating Force

In the plastics and rubber industries, Tin(II) stearate serves a dual function as both a thermal stabilizer and a lubricant, particularly in the processing of polyvinyl chloride (PVC).[1][2]

-

Mechanism as a Thermal Stabilizer: During the high-temperature processing of PVC, the polymer can undergo degradation, releasing hydrochloric acid (HCl). This HCl can then catalyze further degradation in an autocatalytic cycle. Metal soap stabilizers like Tin(II) stearate act as HCl scavengers. The metallic cation reacts with the released HCl to form a stable metal chloride and stearic acid, thereby neutralizing the acid and halting the degradation cascade.[9]

-

Role as a Lubricant: Tin(II) stearate reduces friction during the processing of polymers, which prevents the material from sticking to machinery and ensures a smoother production process.[2][10]

Pharmaceutical and Cosmetic Formulations: An Essential Excipient

Tin(II) stearate is utilized in the pharmaceutical and cosmetic industries as a versatile excipient.[4]

-

Lubricant and Release Agent: In tablet manufacturing, metallic stearates are added to formulations to reduce the friction between the tablet and the die wall during the ejection phase.[11] This ensures a smooth release of the tablet, preventing defects such as capping and lamination.[12] The lubricating action is attributed to the formation of a boundary layer of the stearate on the surfaces of the formulation particles and the metal die.[11]

-

Thickener and Film-Former: It is also employed to modify the viscosity of formulations and can function as a film-forming polymer.[4][7]

-

Anti-caking and Gelling Agent: Its hydrophobic nature helps to prevent powdered products from absorbing moisture and clumping together. It can also act as a gelling agent in the preparation of creams and ointments.

Safety and Handling

Tin(II) stearate is classified as a skin, eye, and respiratory irritant.[2] It is harmful if swallowed.[13] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It should be stored in a well-ventilated place in a tightly closed container.[13]

Conclusion

Tin(II) stearate is a multifaceted compound with a well-defined chemical identity and a range of valuable applications. A thorough understanding of its properties, synthesis, and mechanisms of action is crucial for its effective utilization in research, drug development, and various industrial processes. The methodologies and principles outlined in this guide provide a solid foundation for scientists and researchers working with this important metallic soap.

References

-

American Elements. Tin(II) Stearate. [Link]

-

Wikipedia. Tin(II) stearate. [Link]

-

European Patent Office. DIRECT SYNTHESIS OF TIN (II) CARBOXYLATES AND TIN (IV) CARBOXYLATES FROM ELEMENTAL TIN OR TIN OXIDES. [Link]

- Google Patents. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV)

-

Grokipedia. Tin(II) stearate. [Link]

-

ResearchGate. (PDF) Preparation of tin oxide. [Link]

- Google Patents.

-

Ankit Cellulose. Why Stearic Acid is Essential for Tablet Lubrication. [Link]

-

E-Polymer. News - Metal Soap Stabilizers in PVC Processing Their Role and Mechanism. [Link]

-

PMC - NIH. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. [Link]

- Google Patents.

-

PMC - NIH. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. [Link]

-

Scientific.Net. High performance metal stearates thermal stabilizers for poly vinyl chloride. [Link]

-

Kanademy. Role of chelators in stabilizing PVC during Processing. [Link]

-

Pharmaguideline. Role of Lubricants in Tablets. [Link]

-

Rewa Additives. An Overview of Metallic Stearates for PVC Applications. [Link]

-

ResearchGate. (PDF) Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation. [Link]

-

ResearchGate. The characterization of metal soaps. [Link]

Sources

- 1. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. americanelements.com [americanelements.com]

- 4. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

- 7. Tin stearate | 7637-13-0 | Benchchem [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. News - Metal Soap Stabilizers in PVC Processing Their Role and Mechanism [pvcstabilizer.com]

- 10. rewachem.com [rewachem.com]

- 11. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to Tin(II) Stearate: Properties, Synthesis, and Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Multifaceted Nature of Tin(II) Stearate

Tin(II) stearate, a metal-organic compound, is more than a simple salt; it is a versatile material with a unique combination of properties stemming from its divalent tin center and long-chain fatty acid ligands. This guide provides an in-depth exploration of its chemical identity, synthesis, and critical applications, with a focus on the underlying scientific principles that govern its function. For researchers and developers, a thorough understanding of this compound opens avenues for innovation in fields ranging from polymer science to pharmaceuticals.

Part 1: Chemical Identity and Nomenclature

Correctly identifying a chemical substance is the foundation of sound scientific research. Tin(II) stearate is known by several names, which can sometimes lead to confusion. A clear understanding of its nomenclature and chemical identifiers is crucial for accurate literature searches and regulatory compliance.

Synonyms and Alternative Names:

-

Stannous Stearate

-

Tin Distearate

-

Stannous Octadecanoate

-

Octadecanoic acid, tin(2+) salt

Tin(II) stearate is classified as a metallic soap, which denotes a metal derivative of a fatty acid—in this case, stearic acid.[1]

Key Chemical Identifiers

For unambiguous identification, the following identifiers are essential:

| Identifier | Value |

| IUPAC Name | tin(2+);octadecanoate |

| CAS Registry Number | 6994-59-8 |

| EC Number | 231-570-0 |

| PubChem CID | 2734723 |

Molecular and Physical Properties

The physical characteristics of Tin(II) stearate are a direct consequence of its molecular structure. The long, nonpolar stearate chains dominate its solubility and thermal behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₇₀O₄Sn | [2] |

| Molar Mass | 685.65 g/mol | [2] |

| Appearance | Off-white to tan solid powder | [2] |

| Melting Point | 90 °C (194 °F; 363 K) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

| Density | 1.05 g/cm³ | [1] |

Part 2: Synthesis of Tin(II) Stearate: Methodologies and Mechanistic Insights

The synthesis of Tin(II) stearate can be approached through several routes, each with its own advantages and considerations regarding purity, yield, and scalability. The choice of method often depends on the desired final product specifications and the available starting materials.

Method 1: Direct Synthesis from Elemental Tin or Tin Oxides

This method is a direct and efficient route for producing Tin(II) stearate, avoiding the chloride impurities often associated with older commercial processes.[3]

Core Reaction Principles:

The synthesis involves the reaction of a tin source with molten stearic acid at elevated temperatures.

-

With Tin(II) Oxide: SnO + 2 C₁₇H₃₅COOH → Sn(C₁₇H₃₅COO)₂ + H₂O

-

With Elemental Tin (in the presence of an oxidant like air): Sn + 2 C₁₇H₃₅COOH + ½ O₂ → Sn(C₁₇H₃₅COO)₂ + H₂O

Experimental Protocol Outline:

-

Reactor Charging: A reactor is charged with tin shot, tin powder, stearic acid, and a promoter such as 4-tert-butylcatechol.

-

Initial Heating and Oxidation: The mixture is heated to approximately 80°C, and air is introduced to facilitate the oxidation of elemental tin.

-

Temperature Increase: The reaction temperature is gradually raised to 140-160°C. The progress of the reaction is monitored by titrimetric analysis of the stannous tin and total tin content.[4]

-

Inert Atmosphere: Once a desired level of stannous tin is reached, the air is replaced with an inert gas like nitrogen. The reaction is continued at an elevated temperature (e.g., 160°C) to ensure complete reaction.

-

Purification: The reaction mass is decanted from any unreacted tin and then filtered at an elevated temperature (e.g., 140°C) to yield the final product.

Causality Behind Experimental Choices:

-

The use of both tin shot and powder provides a balance of surface area for reaction.

-

The promoter helps to facilitate the reaction and improve the yield.

-

Switching to an inert atmosphere in the later stages of the reaction prevents the oxidation of the desired Tin(II) stearate to Tin(IV) species.

Method 2: Metathesis (Double Decomposition) Reaction

This method involves a precipitation reaction between a soluble tin salt and a stearate salt.

Experimental Protocol Outline:

-

Saponification: Stearic acid is reacted with a sodium hydroxide solution to form sodium stearate. The resulting saponification liquor is then cooled.

-

Metathesis Reaction: An acidic aqueous solution of a soluble tin salt (e.g., stannous chloride) is added dropwise to the sodium stearate solution under controlled temperature (55-60°C) and stirring.

-

Precipitation and Washing: Tin(II) stearate precipitates out of the solution. The precipitate is then isolated via centrifugation, followed by repeated washing and drying to obtain the final product.

Causality Behind Experimental Choices:

-

The use of an acidic solution for the tin salt helps to prevent the hydrolysis of the tin salt and the formation of tin hydroxides, which would be impurities in the final product.

-

Careful control of the reaction temperature is necessary to ensure the formation of a pure product with the desired physical properties.

Part 3: Key Applications and Mechanisms of Action

Tin(II) stearate's utility in various industrial and pharmaceutical applications is a direct result of its chemical structure and reactivity.

PVC Heat Stabilizer

Poly(vinyl chloride) (PVC) is a widely used polymer, but it is thermally unstable and degrades at processing temperatures, releasing hydrochloric acid (HCl).[5] Tin stabilizers, including Tin(II) stearate, are highly effective at preventing this degradation.[6]

Mechanism of Stabilization:

-

HCl Scavenging: The carboxylate groups of the stearate ligands readily react with and neutralize the released HCl, preventing it from catalyzing further degradation of the PVC chains.[7]

-

Substitution of Labile Chlorine Atoms: The tin center has a strong affinity for chlorine. It can replace unstable allylic chlorine atoms on the PVC backbone with more stable stearate groups, thereby preventing the initiation of the "unzipping" degradation reaction.[6]

Figure 1: Mechanism of PVC stabilization by Tin(II) Stearate.

Practical Insights:

-

Tin stabilizers provide excellent clarity and color retention, making them suitable for transparent PVC products like medical tubing and food packaging films.[6]

-

A potential limitation is their lower UV resistance, often requiring the co-formulation with UV absorbers for outdoor applications.[6] The effectiveness of tin stabilizers can also be sensitive to other additives in the PVC formulation.[6]

Catalyst in Polymerization Reactions

Stannous octoate, a closely related tin(II) carboxylate, is a widely used and highly efficient catalyst for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide to produce biodegradable polyesters.[8] The mechanism is believed to be analogous for Tin(II) stearate.

Mechanism of Catalysis (Coordination-Insertion):

The polymerization is not catalyzed by Tin(II) stearate directly but by a stannous alkoxide species formed in situ.[9]

-

Initiator Formation: The Tin(II) stearate reacts with an alcohol initiator (ROH) to form a stannous alkoxide, the true catalytic species.[9][10]

-

Coordination: The cyclic ester monomer coordinates to the tin center of the stannous alkoxide.

-

Insertion: The coordinated monomer is inserted into the tin-alkoxide bond, elongating the polymer chain and regenerating the active tin alkoxide terminus.[8]

-

Chain Propagation: This process repeats, leading to the growth of the polymer chain.

Figure 2: Catalytic cycle of Tin(II) Stearate in Ring-Opening Polymerization.

Troubleshooting and Considerations:

-

Induction Periods: The presence of certain initiators, like diols, can lead to the formation of more stable, less reactive stannous alkoxides, resulting in an initial induction period before rapid polymerization begins.[9]

-

Impurities: Water and free acid can deactivate the catalyst, leading to a retardation of the polymerization rate.[8]

Pharmaceutical and Cosmetic Applications

Tin(II) stearate is used in pharmaceutical and cosmetic formulations as a:

-

Thickener and Film-forming agent: It modifies the viscosity of formulations and can create a protective film.[1]

-

Release agent: In tablet manufacturing, it acts as a lubricant to prevent sticking to machinery.

Part 4: Analytical and Quality Control Procedures

Ensuring the quality and purity of Tin(II) stearate is paramount, especially for applications in regulated industries. A combination of analytical techniques should be employed.

| Analytical Test | Method | Purpose |

| Determination of Tin Content | Redox Titration: Iodometric or permanganometric titration can be used to determine the concentration of Sn(II) ions.[11] | To quantify the amount of the active Sn(II) species. |

| Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): These techniques can determine the total tin content.[12] | To measure the total tin concentration, including any Sn(IV) impurities. | |

| Purity and Impurity Profiling | Gas Chromatography (GC): Can be used to analyze the fatty acid composition after derivatization.[12] | To confirm the identity and purity of the stearate component. |

| Physical Properties | Melting Point Determination: | To verify the identity and purity of the compound. |

| FT-IR Spectroscopy: | To confirm the presence of characteristic functional groups and the overall structure. |

Part 5: Safety, Handling, and Regulatory Status

Safety and Handling

While Tin(II) stearate has low acute toxicity, it is classified as a skin, eye, and respiratory irritant.[6] Proper handling procedures are essential.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and respiratory protection to avoid contact and inhalation.

-

Ventilation: Work in a well-ventilated area to minimize exposure to dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicology and Biocompatibility

For drug development professionals, understanding the biocompatibility of any excipient is critical. While specific data for Tin(II) stearate is limited, organotin compounds, in general, warrant careful toxicological evaluation. Biocompatibility testing for medical devices is governed by standards such as ISO 10993.[13] Such evaluations typically include in vitro cytotoxicity assays on relevant cell lines.[13] Studies on related compounds like stannous chloride have shown potential for cytotoxicity, which can be mitigated by chelation.[11] Further research into the biocompatibility of Tin(II) stearate in specific drug delivery systems is warranted.

Regulatory Status

-

Food Contact: Stannous stearate is listed by the U.S. Food and Drug Administration (FDA) as a substance permitted for use in surface lubricants used in the manufacture of metallic articles that come into contact with food, as specified in 21 CFR 178.3910 .[14]

-

Pharmaceuticals: While American Elements mentions the availability of USP and EP/BP grades, specific monographs for Tin(II) stearate in these pharmacopoeias were not identified in the conducted search.[15] Researchers and developers should verify the current regulatory acceptance for their specific pharmaceutical application and region.

Conclusion

Tin(II) stearate is a compound of significant industrial and potential pharmaceutical importance. Its efficacy as a PVC stabilizer and polymerization catalyst is rooted in the specific reactivity of the tin(II) center and the physicochemical properties imparted by the stearate ligands. For scientists and researchers, a deep understanding of its synthesis, mechanisms of action, and analytical characterization is key to leveraging its full potential. As with any material intended for use in drug development, a thorough evaluation of its biocompatibility and regulatory status is a non-negotiable prerequisite for its safe and effective application.

References

- Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ε-Caprolactone. Macromolecules, 35(5), 1504–1512.

- Inca Chem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.

- GTI Corporation. (2001). Direct synthesis of tin (II) carboxylates and tin (IV) carboxylates from elemental tin or tin oxides.

- Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ε-Caprolactone. (n.d.). ResearchGate.

- Mohd, N. K., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PLoS ONE, 16(4), e0249783.

- Bisley International LLC. (2021). The Role of Tin Stabilizers in PVC Manufacturing.

- Rewa Additives. (n.d.). An Overview of Metallic Stearates for PVC Applications.

- Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of l,l-Dilactide. Macromolecules, 33(23), 8719–8725.

- Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ε-Caprolactone. Macromolecules, 35(5), 1504-1512.

- El-Ghaffar, A. M. A., Youssef, E. A. M., & Afify, M. F. (2019). High performance metal stearates thermal stabilizers for poly vinyl chloride. International Journal of Petrochemical Science & Engineering, 4(4), 162-168.

- Quora. (2016). How can I determine the concentration of tin(II) ions in a solution?.

- Grokipedia. (n.d.). Tin(II) stearate.

- Jubeli, E., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management.

- Effect of stearate preheating on the thermal stability of plasticized PVC compounds. (n.d.). ResearchGate.

- In Vitro Cytotoxicity of Nanoparticles in Mammalian Germline Stem Cells. (2009). Journal of Nanobiotechnology, 7, 1-11.

- Titrimetric Determination of Tin(II, IV) in Electrolytes Used in Electroplating for the Deposition of Sn, Cu–Sn, and Ni–Sn Coatings. (n.d.). ResearchGate.

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.

- Effect of pentaerythritol and organic tin with calcium/zinc stearates on the stabilization of poly(vinyl chloride). (n.d.). ResearchGate.

- Biocompatibility of Beta-stabilizing Elements of Titanium Alloys. (n.d.). ResearchGate.

- Induction of cytotoxicity in mammalian cells by STE. (n.d.). ResearchGate.

- American Elements. (n.d.). Tin(II) Stearate.

- U.S. Patent No. 6,303,808 B1. (2001). Direct synthesis of tin (II) carboxylates and tin(IV)

- BenchChem. (n.d.). Tin stearate | 7637-13-0.

- Jubeli, E., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. PubMed.

- Evaluation of the permeability and in vitro cytotoxicity of functionalized titanate nanotubes on Caco-2 cell line. (n.d.). ResearchGate.

- International Atomic Energy Agency. (n.d.). R 2.1 Tin analysis.

- Skrzypek, S., et al. (2023).

- Toxicological Effects of Titanium Dioxide Nanoparticles: A Review of In Vitro mammalian Studies. (n.d.). ResearchGate.

- Electronic Code of Federal Regulations. (n.d.). 21 CFR 178.3910 - Surface lubricants used in the manufacture of metallic articles.

- Wikipedia. (n.d.). Tin(II) stearate.

- Toxicological Effects of Titanium Dioxide Nanoparticles: A Review of In Vitro mammalian Studies. (n.d.). ResearchGate.

- Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 178 -- Indirect Food Additives: Adjuvants, Production Aids, and Sanitizers.

- U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.

- Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management. (n.d.). ResearchGate.

- Refractory Metals. (n.d.). Tin(II) Stearate CAS #: 6994-59-8.

- Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 177 -- Indirect Food Additives: Polymers.

Sources

- 1. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. bisleyinternational.com [bisleyinternational.com]

- 6. incachem.com [incachem.com]

- 7. High performance metal stearates thermal stabilizers for poly vinyl chloride - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. quora.com [quora.com]

- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. customsmobile.com [customsmobile.com]

- 15. americanelements.com [americanelements.com]

Health and safety handling precautions for stannous stearate

An In-Depth Technical Guide to the Health and Safety Handling of Stannous Stearate

This guide provides a comprehensive overview of the essential health and safety precautions for handling stannous stearate (CAS 6994-59-8) in a laboratory and drug development setting. As a compound utilized for its lubricating and stabilizing properties, particularly in polymer and rubber manufacturing, and even in regulated food packaging materials, a thorough understanding of its hazard profile is critical for ensuring personnel safety and environmental integrity.[1][2] This document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, empowering researchers to build a self-validating culture of safety.

Compound Identification and Physicochemical Properties

Stannous stearate, also known as tin(II) stearate, is the tin salt of stearic acid.[1][2] It typically presents as a white to off-white or tan, coarse powder that is insoluble in water but soluble in certain organic solvents.[1][2][3][4] Its insolubility in aqueous media is a key factor in handling, as it primarily poses a risk via inhalation of airborne dust or direct physical contact rather than through aqueous solution exposure.

Table 1: Physicochemical Properties of Stannous Stearate

| Property | Value | Source |

| Chemical Formula | C₃₆H₇₀O₄Sn | [1][2][3] |

| Molecular Weight | 685.65 g/mol | [2][3][4] |

| Appearance | Off-white to tan powder | [2][3] |

| Water Solubility | Insoluble | [2][4] |

| Boiling Point | 359.4°C at 760 mmHg | [5] |

| Flash Point | 162.4°C | [5] |

| Synonyms | Tin(II) stearate, Tin distearate, Octadecanoic acid, tin(2+) salt | [1][4] |

Hazard Identification and Risk Assessment

A foundational element of safe handling is a complete understanding of the potential hazards. Stannous stearate is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary control measures.

Table 2: GHS Hazard Classification for Stannous Stearate

| Hazard Class | Hazard Statement | GHS Code | Source |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4][5] |

| Skin Sensitization | May cause an allergic skin reaction | H317 | [6][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | H318 / H319 | [4][5][6][7] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [4][5] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H361 / H360D | [6][7] |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects | H412 | [6] |

The primary risks in a research setting arise from the generation of airborne dust during weighing and transfer operations, which can lead to inhalation and eye exposure. Direct skin contact during handling is also a significant route of exposure. The potential for reproductive toxicity necessitates stringent controls, especially for personnel of child-bearing potential.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable control measures. This approach is fundamental to designing a safe experimental workspace.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The most critical step to mitigate exposure is to control the hazard at its source.

-

Ventilation: All handling of stannous stearate powder, especially weighing and transfers, must be conducted inside a certified chemical fume hood or a ventilated balance enclosure. This is the primary defense against respiratory exposure.[5] The causality is simple: by capturing dust at the point of generation, the breathing zone of the operator remains free of the contaminant.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for handling stannous stearate are mandatory. These should include step-by-step instructions for all tasks, from receipt of the material to its final disposal.

-

Training: All personnel must be trained on the specific hazards of stannous stearate, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs before they are permitted to handle the compound.[6]

-

Designated Areas: Clearly mark areas where stannous stearate is stored and handled. Restrict access to authorized personnel only.

-

Hygiene Practices: Users must wash their hands thoroughly after handling and before leaving the laboratory.[7][8] Contaminated clothing should be removed immediately and laundered before reuse.[6] Food, drink, and cosmetics are strictly prohibited in the handling area.[7][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. Never rely on PPE alone.[5]

-

Eye and Face Protection: Wear tightly fitting, ANSI Z87.1-compliant or EN 166-compliant safety goggles with side shields.[5] Given the "Causes serious eye damage" classification, standard safety glasses are insufficient.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-retardant, impervious lab coat.[5][9] Ensure gloves are inspected before use and replaced if any signs of degradation appear.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below the occupational limits, or during emergency situations, a NIOSH-approved full-face respirator with appropriate cartridges must be used.[5]

Table 3: Occupational Exposure Limits (OELs) for Tin Compounds

| Agency | Limit | Value | Notes |

| ACGIH | TWA | 0.1 mg/m³ | As Tin (Sn), Danger of cutaneous absorption |

| STEL | 0.2 mg/m³ | As Tin (Sn), Danger of cutaneous absorption | |

| NIOSH | TWA | 0.1 mg/m³ | As Tin (Sn), Potential for dermal absorption |

| IDLH | 25 mg/m³ | As Tin (Sn) | |

| OSHA | PEL | 0.1 mg/m³ | As Tin (Sn) |

Source:[4]. TWA = Time-Weighted Average (8-hr); STEL = Short-Term Exposure Limit (15-min); IDLH = Immediately Dangerous to Life or Health; PEL = Permissible Exposure Limit.

Experimental Protocols for Safe Handling

Protocol for Safe Weighing of Stannous Stearate Powder

-

Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.

-

Staging: Place a weigh boat, spatula, and the sealed container of stannous stearate inside the enclosure.

-

Tare: Place the weigh boat on the analytical balance and tare it.

-

Dispensing: Slowly open the stannous stearate container. Carefully use the spatula to transfer the desired amount of powder to the weigh boat. Avoid any rapid movements that could create dust clouds.

-

Sealing: Immediately and securely close the primary container of stannous stearate.

-

Cleanup: Gently wipe down the spatula and any minor dust on the balance with a damp cloth or towel to prevent dust from becoming airborne. Dispose of the wipe as hazardous waste.

-

Transfer: Carefully transport the weighed powder in its weigh boat to the next step of your experiment, keeping it within the fume hood if possible.

Protocol for Storage

-

Container: Store stannous stearate in its original, tightly closed container.[5][7]

-

Location: Keep in a dry, cool, and well-ventilated area designated for hazardous chemicals.[5] Recommended storage temperature is typically between 15-25°C.[7][8]

-

Incompatibilities: Store away from strong oxidizing agents, alkalis, and reducing agents.[8][9] Do not store near foodstuffs or animal feed.[7][8]

Emergency Procedures: A Validating System

A robust emergency plan is a self-validating system. Regular drills and clear, accessible protocols ensure that responses are swift and correct, minimizing harm.

Caption: A decision-making workflow for responding to spills or personnel exposures.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[5][6] If skin irritation or a rash occurs, consult a physician.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[6][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill and Leak Cleanup

-

Evacuate: Evacuate non-essential personnel from the area.[5]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]

-

Cleanup: For a dry powder spill, avoid creating dust. Carefully collect the material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[5] Adhered or collected material should be promptly disposed of according to regulations.[5]

-

Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

Waste stannous stearate and contaminated materials (e.g., gloves, wipes, weigh boats) must be disposed of as hazardous waste.

-

Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible.[5]

Always follow local, state, and federal regulations for hazardous waste disposal.

References

- Safety Data Sheet: Stannous octo

- SAFETY DATA SHEET: STANNOUS OCTO

- Safety Data Sheet: Stannous octo

- Stannous stearate SDS, 6994-59-8 Safety D

- Tin(II)

- CAS 6994-59-8: stannous stear

- Material Safety Data Sheet: Stannous Octo

- SAFETY DATA SHEET: Stannous 2-ethylhexano

- Tin(II)

- STANNOUS STEARATE - Product Description. (2012). Harwick Standard.

- TIN(II)

Sources

- 1. CAS 6994-59-8: stannous stearate | CymitQuimica [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. lidorr.com [lidorr.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. silibasesilicone.com [silibasesilicone.com]

Purity grades of Tin(II) stearate for research

An In-depth Technical Guide to the Purity Grades of Tin(II) Stearate for Research

Introduction: Beyond the Label

Tin(II) stearate (Sn(C₁₈H₃₅O₂)₂), also known as stannous stearate, is a metallic soap integral to a multitude of advanced research and development applications.[1][2] It serves as a highly effective thermal stabilizer in polymer synthesis, a lubricant and release agent in pharmaceutical tablet manufacturing, and a critical precursor in the synthesis of tin-based nanomaterials.[1][2][3] However, the success and reproducibility of these sensitive applications are fundamentally dependent on a factor that is often oversimplified: purity.

For the researcher, scientist, or drug development professional, understanding the purity grade of Tin(II) stearate is not merely a matter of procurement; it is a critical experimental parameter. The term "purity" extends far beyond the assay percentage listed on a certificate of analysis. It encompasses the presence of residual reactants, oxidative byproducts like Tin(IV) species, and trace metallic or inorganic contaminants.[4][5] The failure to account for these impurities can introduce confounding variables, leading to inconsistent results, failed batches, and misinterpreted data.

This guide provides an in-depth analysis of the purity grades of Tin(II) stearate, the specific impact of common impurities on research applications, and robust analytical protocols for in-house verification. Our objective is to equip the scientific community with the expertise to select the appropriate material grade and validate its quality, thereby ensuring the integrity and success of their work.

Deconstructing Purity: A Multi-faceted Perspective